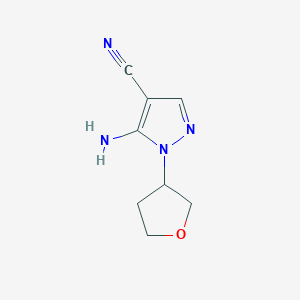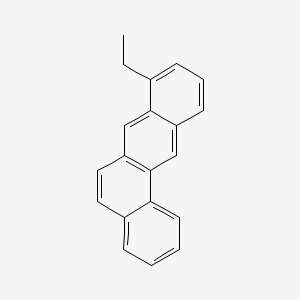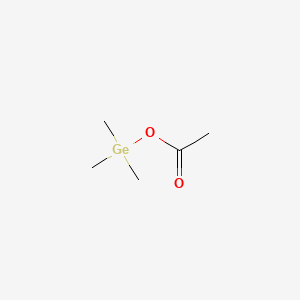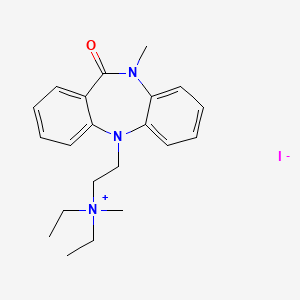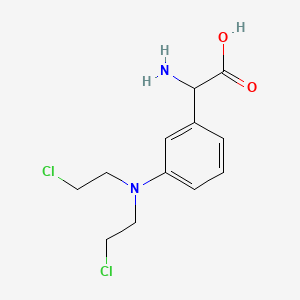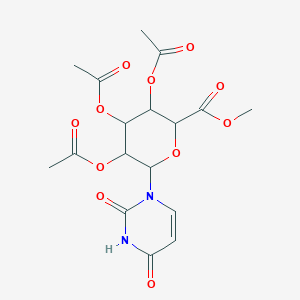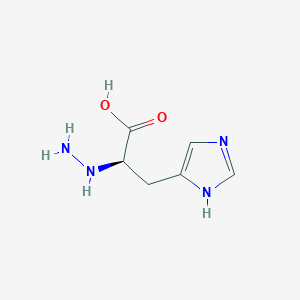
D(+)-A-Hydrazinohistidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D(+)-A-Hydrazinohistidine hydrochloride is a derivative of histidine, an essential amino acid involved in the biosynthesis of proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D(+)-A-Hydrazinohistidine hydrochloride typically involves the reaction of histidine with hydrazine under controlled conditions. The process begins with the protection of the amino and carboxyl groups of histidine to prevent unwanted side reactions. The protected histidine is then reacted with hydrazine to introduce the hydrazino group. After the reaction, the protecting groups are removed to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to maximize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
D(+)-A-Hydrazinohistidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted histidine derivatives.
科学的研究の応用
D(+)-A-Hydrazinohistidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of D(+)-A-Hydrazinohistidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can chelate metal ions, affecting the function of metalloproteins and other metal-dependent processes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Histidine: The parent compound, which lacks the hydrazino group.
Hydrazinohistidine: A similar compound with variations in the position or configuration of the hydrazino group.
Histamine: A biologically active amine derived from histidine.
Uniqueness
D(+)-A-Hydrazinohistidine hydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential applications compared to similar compounds. The ability to form stable complexes with metal ions and to participate in a wide range of chemical reactions makes it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
(2R)-2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12)/t5-/m1/s1 |
InChIキー |
OTXNLKCKMZUQKX-RXMQYKEDSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)NN |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)

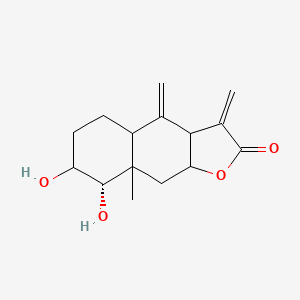
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
